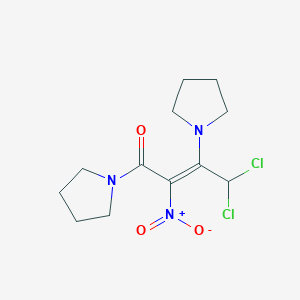![molecular formula C16H15NOS2 B4756983 2-[(3-phenoxypropyl)thio]-1,3-benzothiazole](/img/structure/B4756983.png)
2-[(3-phenoxypropyl)thio]-1,3-benzothiazole
Übersicht
Beschreibung
2-[(3-phenoxypropyl)thio]-1,3-benzothiazole is a chemical compound that is widely used in scientific research. It is a member of the benzothiazole family of compounds, which have been extensively studied for their various biological activities. The compound has been found to have a variety of potential applications, including as an anti-inflammatory agent, as well as in the treatment of certain types of cancer.
Wirkmechanismus
The mechanism of action of 2-[(3-phenoxypropyl)thio]-1,3-benzothiazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation. Specifically, the compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 2-[(3-phenoxypropyl)thio]-1,3-benzothiazole has been found to have a variety of other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain types of cancer cells, including breast and prostate cancer cells. It has also been found to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-phenoxypropyl)thio]-1,3-benzothiazole in lab experiments is its relatively low toxicity and high solubility in water. This makes it a useful compound for studying the effects of anti-inflammatory agents and other bioactive compounds in cell culture and animal models. However, one limitation of the compound is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[(3-phenoxypropyl)thio]-1,3-benzothiazole. One area of interest is the development of more potent derivatives of the compound, which may have greater anti-inflammatory and anticancer activity. Another area of research involves the use of the compound in combination with other bioactive compounds, such as natural products and synthetic drugs, to enhance its therapeutic effects. Finally, future research may focus on the development of novel drug delivery systems for the compound, which may improve its bioavailability and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
2-[(3-phenoxypropyl)thio]-1,3-benzothiazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's anti-inflammatory properties. Studies have shown that the compound can inhibit the production of inflammatory cytokines, which are involved in a variety of inflammatory diseases, such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
2-(3-phenoxypropylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-2-7-13(8-3-1)18-11-6-12-19-16-17-14-9-4-5-10-15(14)20-16/h1-5,7-10H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFFZLINXYRGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenoxypropyl)sulfanyl]-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4756929.png)
![2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4756946.png)
![ethyl 6-methyl-2-{[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4756950.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4756951.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide](/img/structure/B4756956.png)
![N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}](/img/structure/B4756958.png)
![2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4756963.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4756971.png)
![6-bromo-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4756990.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-phenylacetamide](/img/structure/B4757003.png)
![1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4757009.png)
![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4757011.png)